molecular formula C10H8N2O B014365 N-Benzoylimidazole CAS No. 10364-94-0

N-Benzoylimidazole

Cat. No.: B014365
CAS No.: 10364-94-0
M. Wt: 172.18 g/mol
InChI Key: JEGIFBGJZPYMJS-UHFFFAOYSA-N
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Description

N-Benzoylimidazole is an organic compound with the molecular formula C₁₀H₈N₂O. It is a derivative of imidazole, where a benzoyl group is attached to the nitrogen atom of the imidazole ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoylimidazole can be synthesized through the acylation of imidazole with benzoyl chloride. The reaction typically involves the use of anhydrous benzene as a solvent. For example, imidazole (4.54 g, 0.0668 mol) is suspended in anhydrous benzene (200 mL) and treated with a solution of benzoyl chloride (4.69 g, 0.033 mol) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-Benzoylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Benzoyl chloride, imidazole, anhydrous benzene.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Major Products:

Scientific Research Applications

N-Benzoylimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Benzoylimidazole is unique due to its ability to act as an acylating agent, which is not a common property among imidazole derivatives. This makes it particularly useful in organic synthesis and industrial applications .

Properties

IUPAC Name

imidazol-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10(12-7-6-11-8-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGIFBGJZPYMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145971
Record name N-Benzoylimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-94-0
Record name 1H-Imidazol-1-ylphenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10364-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoylimidazole
Source European Chemicals Agency (ECHA)
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Record name N-BENZOYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Bifonazole has also been prepared by benzoylation of imidazole with PhCOCl, yielding 74.7% of 1-benzoylimidazole which is subject to react with Gringnard's reactant 4-PhC6H4MgBr followed by a tosylation and subsequent reduction with sodium cyanoborohydride in hexamethylphosphoramide, to yield 68.2% Bifonazole (Es. Patent 539,345).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the provided research doesn't pinpoint a single specific "target" for N-Benzoylimidazole in a biological context, it does illuminate key interactions. For instance, this compound acts as an acylating agent for ribonucleotides. [] This acylation can occur at the 2'- and 5'-hydroxyl groups of the ribose moiety, as well as the heterocyclic amino groups in nucleotides like guanosine 3'-phosphate. [] The presence of strong bases like tetraethylammonium hydroxide can significantly influence the acylation pattern and suppress unwanted side reactions like 2',3'-cycloribonucleotide formation. [, ] In the context of enzymes, research highlights the formation of an acyl-enzyme intermediate between this compound and papain, with 13C-NMR providing evidence for the characteristic thioester bond. []

ANone: The research papers provided focus on the reactivity and applications of this compound rather than providing a detailed spectroscopic characterization. For this information, it's recommended to consult databases like ChemSpider or PubChem.

A: The research emphasizes the role of solvents in reactions involving this compound. For example, benzoylation of methyl 4,6-O-benzylidene-β-D-glucopyranoside with this compound shows significant differences in product distribution depending on whether chloroform, acetone, or pyridine is used as the solvent. []

A: this compound is highlighted as a highly effective benzoylating agent. Studies compared its efficiency to benzoyl cyanide and benzoic acid anhydride for benzoylating various ribonucleotides. The results demonstrated that this compound, particularly when paired with a strong base like MDCAI or tetraethylammonium hydroxide, surpasses the other two agents in terms of reaction speed, yield, and product quality. [] The mechanism of acylation by this compound with or without a strong base is a subject of ongoing research. []

ANone: The provided papers don't delve into computational studies on this compound. To explore this aspect further, searching for computational studies on N-acylimidazoles more broadly might yield relevant results.

A: While the papers don't systematically explore the SAR of this compound, they do provide insights. For instance, substituting the benzoyl group with various electron-withdrawing or -donating groups influences the rate of imidazole-catalyzed hydrolysis of the resulting N-benzoylimidazoles. [] This suggests that electronic effects play a significant role in its reactivity.

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